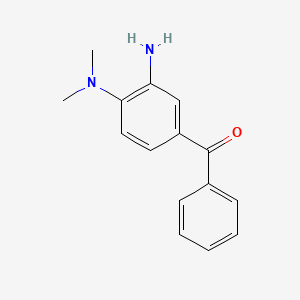![molecular formula C9H16O2 B8321077 2-Oxaspiro[4.5]decan-8-ol](/img/structure/B8321077.png)
2-Oxaspiro[4.5]decan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[45]decan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes an oxolane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Oxaspiro[4.5]decan-8-ol involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the oxaspirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of biologically active compounds and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Oxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence various biochemical processes through its structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but includes a nitrogen atom.
7-Substituted-8-oxaspiro[4.5]decan-1-ones: Variants with different substituents on the spirocyclic framework.
Uniqueness
2-Oxaspiro[4.5]decan-8-ol is unique due to its specific combination of an oxolane ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-oxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C9H16O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,10H,1-7H2 |
InChI-Schlüssel |
NGJSBONNRJQNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1O)CCOC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B8320997.png)
![Methyl 2-(methyloxy)-3-{[2-(methyloxy)ethyl]oxy}benzoate](/img/structure/B8321003.png)

![4-Methylamino-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8321022.png)
![7-Bromo-4-(2,4-dimethoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8321024.png)



![Methyl 4-(2-methyl-2-phenylpropyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8321051.png)

![[4-(Cyclohexylmethyl)phenyl]methanamine](/img/structure/B8321062.png)



